molecular formula C11H9F2N B15046888 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile

Cat. No.: B15046888
M. Wt: 193.19 g/mol
InChI Key: ZIPHKSFYBPFLMM-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H9F2N It is a cyclobutane derivative with a nitrile group and two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of (3,4-difluorophenyl)acetonitrile with 1,3-dibromopropane in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for 12 hours, followed by extraction and purification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce new functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts are commonly used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclobutanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.

    1-(3,4-Dimethylphenyl)cyclobutanecarbonitrile: Similar structure but with methyl groups instead of fluorine.

    1-(3,4-Difluorophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of cyclobutane.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPHKSFYBPFLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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